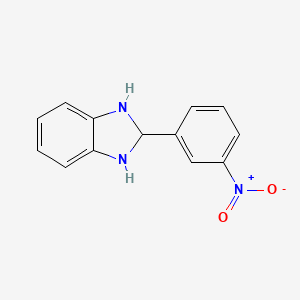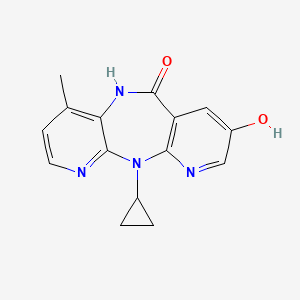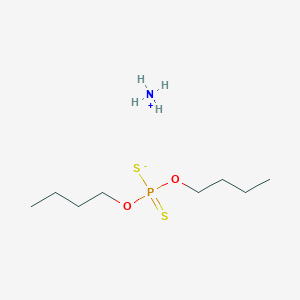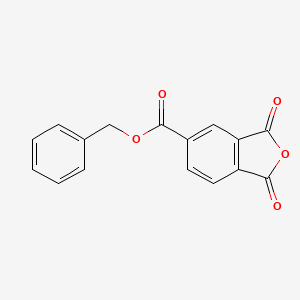
Bis(o-cresyl) m-Cresyl Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(o-cresyl) m-Cresyl Phosphate, also known as BCMP, is a phosphorylated ester of cresol. It is a highly versatile compound that has a wide range of applications in various scientific fields, including biochemistry, organic chemistry, and pharmacology. BCMP has been used in a variety of research applications, as well as in the development of pharmaceuticals and other products. BCMP is a colorless, odorless, and volatile compound with a molecular weight of 170.17 g/mol.
科学研究应用
Bis(o-cresyl) m-Cresyl Phosphate has been used in a variety of scientific research applications, including in the development of pharmaceuticals and other products. It has been used in the synthesis of other compounds, such as cresylated polymers, and it has also been used in the synthesis of novel drugs and other compounds. Bis(o-cresyl) m-Cresyl Phosphate has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate is not fully understood. However, it is believed that Bis(o-cresyl) m-Cresyl Phosphate acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Bis(o-cresyl) m-Cresyl Phosphate is also believed to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Bis(o-cresyl) m-Cresyl Phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Bis(o-cresyl) m-Cresyl Phosphate has also been shown to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, Bis(o-cresyl) m-Cresyl Phosphate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
The use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments has a number of advantages. Bis(o-cresyl) m-Cresyl Phosphate is a highly versatile compound that can be used in a variety of research applications. It is also relatively easy to synthesize, and it can be stored for long periods of time without degradation. However, there are some limitations to the use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments. Bis(o-cresyl) m-Cresyl Phosphate is a volatile compound, which can make it difficult to handle and store. Additionally, Bis(o-cresyl) m-Cresyl Phosphate has a low solubility in water, which can make it difficult to use in certain experiments.
未来方向
The use of Bis(o-cresyl) m-Cresyl Phosphate in scientific research is continuously evolving. Future research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the development of novel drugs and other compounds. Additionally, further research may focus on the mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate, as well as its potential therapeutic applications. Additionally, further research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics. Finally, further research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the development of new materials and products.
合成方法
Bis(o-cresyl) m-Cresyl Phosphate can be synthesized by a two-step process. The first step involves the synthesis of o-cresyl phosphate, which is accomplished by the reaction of o-cresol and phosphoric acid. The second step involves the reaction of o-cresyl phosphate and m-cresol, which yields Bis(o-cresyl) m-Cresyl Phosphate. The entire process can be summarized as follows:
o-Cresol + Phosphoric acid → o-Cresyl phosphate
o-Cresyl phosphate + m-Cresol → Bis(o-cresyl) m-Cresyl Phosphate
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) m-Cresyl Phosphate involves the reaction of o-cresol, m-cresol, and phosphorus oxychloride in the presence of a catalyst.", "Starting Materials": [ "o-cresol", "m-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Mix o-cresol, m-cresol, and phosphorus oxychloride in a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Maintain the temperature for 4-6 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride", "Extract the product using an organic solvent", "Purify the product using column chromatography" ] } | |
CAS 编号 |
77342-17-7 |
分子式 |
C₂₁H₂₁O₄P |
分子量 |
368.36 |
同义词 |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydro-5H-spiro[benzo[4,5]thieno[2,3-d]pyrimidine-8,2'-[1,3]dithiolane]-2,4(1H,3H)-dione](/img/structure/B1142737.png)



